REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=[O:12])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.[CH3:16][N:17]1[CH:21]=[C:20]([CH3:22])[N:19]=[N:18]1.CCCCP(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2.C([O-])(=O)C.[K+]>CC(O)(CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:16][N:17]1[C:21]([C:2]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][NH:8][C:9]3=[O:12])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=2)=[C:20]([CH3:22])[N:19]=[N:18]1 |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CN1N=NC(=C1)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
|
Name
|
potassium acetate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(CC)O
|
Name
|
|
Quantity
|
334 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling down room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate (300 mL) and water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0%-10% methanol in ethyl acetate),
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC(=C1C1=CC(=C2C=CNC(C2=C1)=O)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |